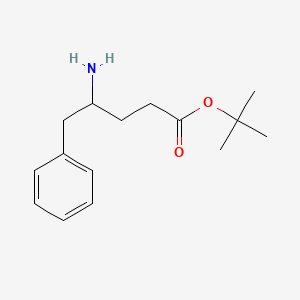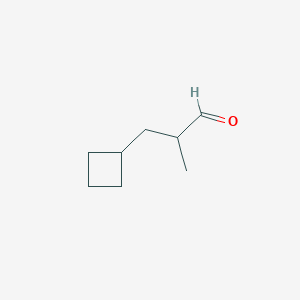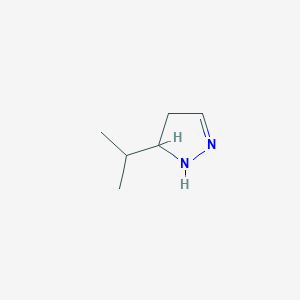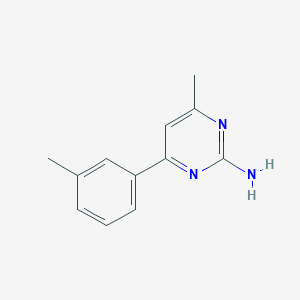
4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine
Overview
Description
4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine, also known as 4-M6MPP, is an organic compound composed of a four-membered ring of carbon and nitrogen atoms. It is a derivative of the pyrimidine class of compounds, which includes several important biologically active molecules. 4-M6MPP has been studied for its potential use in a variety of scientific applications, including drug synthesis, drug delivery, and enzyme inhibition.
Scientific Research Applications
4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine has been studied for its potential applications in drug synthesis, drug delivery, and enzyme inhibition. It has been shown to be a useful scaffold for the synthesis of several biologically active molecules. In addition, 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine has been studied for its potential use as a drug delivery system, as it is able to penetrate cell membranes and deliver drugs to target cells. Furthermore, 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine has been studied for its ability to inhibit enzymes, making it a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, which is an important cofactor for several metabolic processes. Additionally, 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine has been shown to interact with other enzymes, such as thymidylate synthase and glycinamide ribonucleotide formyltransferase, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine are not yet fully understood. However, it has been shown to inhibit the enzyme dihydrofolate reductase, leading to a decrease in the production of tetrahydrofolate. This could potentially lead to a decrease in the production of several important metabolites, including thymidine, purines, and pyrimidines. Additionally, 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine has been shown to interact with other enzymes, suggesting that it may have additional biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The use of 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine in lab experiments has several advantages. It is a relatively simple compound to synthesize, and can be produced in high yields. Additionally, it is relatively stable and can be stored for long periods of time. It is also relatively non-toxic, making it a safe compound to use in lab experiments. The main limitation of 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine is its lack of selectivity, as it is not specific to any particular enzyme.
Future Directions
The potential future directions for 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine are numerous. Further research could be conducted to determine the exact mechanism of action of 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted to identify new potential therapeutic applications for 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine, such as the treatment of cancer or infectious diseases. Finally, further research could be conducted to develop more selective inhibitors of DHFR and other enzymes, as well as to develop new drug delivery systems based on 4-Methyl-6-(3-methyl-phenyl)-pyrimidin-2-ylamine.
properties
IUPAC Name |
4-methyl-6-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-4-3-5-10(6-8)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBMPBBCOCGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258902 | |
| Record name | 4-Methyl-6-(3-methylphenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207351-17-4 | |
| Record name | 4-Methyl-6-(3-methylphenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207351-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-6-(3-methylphenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

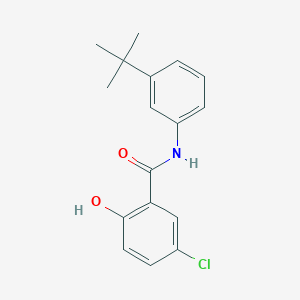
![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)
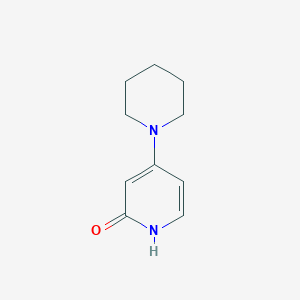

![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
